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Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrimidine

Cat. No.: B1268893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-chloro-5-phenylpyrimidine. This document is intended to serve as a
valuable resource for researchers and professionals involved in the fields of medicinal
chemistry, organic synthesis, and drug development by consolidating essential analytical data,
experimental protocols, and structural information.

Compound Overview

Structure:

Molecular Structure of 2-Chloro-5-phenylpyrimidine
e Molecular Formula: C10H7CIN2

e Molecular Weight: 190.63 g/mol

e CAS Number: 22536-62-5

o Appearance: White to off-white solid

Spectroscopic Data
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The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-chloro-5-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 2-chloro-5-phenylpyrimidine was acquired on a BRUKER AC-300

instrument in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as the internal

standard at 297K.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) Pyrimidine C4-H, C6-
8.86 Singlet 2H
H
7.57 Multiplet 5H Phenyl protons

Note: Experimental 33C NMR data for 2-chloro-5-phenylpyrimidine is not readily available in

the public domain. The following are predicted chemical shifts based on computational models

and typical values for similar aromatic and heterocyclic systems.

Chemical Shift (6) ppm (Predicted)

Assighment

~161 C2 (C-CI) of Pyrimidine

~158 C4, C6 of Pyrimidine

~135 C1' of Phenyl (quaternary)
~130 C5 of Pyrimidine (quaternary)
~129 C2', C6' or C3', C5' of Phenyl
~128 C4' of Phenyl

~127 C3', C5'or C2', C6' of Phenyl

Infrared (IR) Spectroscopy
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The following table lists the characteristic infrared absorption bands for 2-chloro-5-
phenylpyrimidine.

Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~1600 - 1585 Strong C=C stretching (aromatic ring)
~1500 - 1400 Strong C=C stretching (aromatic ring)
~1100 - 1000 Medium C-H in-plane bending

~800 - 700 Strong C-Cl stretch

Aromatic C-H out-of-plane

~900 - 675 Strong bend
en

Mass Spectrometry (MS)

The mass spectrum of 2-chloro-5-phenylpyrimidine would be expected to show a molecular
ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a
characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

miz Relative Intensity Assighment

190 ~100% [M]* (22C10'H735CIN2)
192 ~33% [M+2]* (12C10'H737CIN2)
155 Moderate [M-CI]*

128 Moderate [M-CI-HCN]*

77 Low [CeHs]+

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-chloro-5-phenylpyrimidine is dissolved in
~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution is then transferred to a 5 mm NMR tube.

IH NMR Acquisition: The *H NMR spectrum is recorded on a 300 MHz or higher field NMR
spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-
added to achieve a good signal-to-noise ratio.

13C NMR Acquisition: The 33C NMR spectrum is recorded on the same instrument, typically at a
frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5
seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the
low natural abundance of the 13C isotope.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of 2-chloro-5-phenylpyrimidine is
dissolved in a volatile solvent such as dichloromethane or acetone. A drop of this solution is
placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of
the solid compound on the plate.

Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A
background spectrum of the clean salt plate is first collected. The sample plate is then placed in
the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm™1.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-chloro-5-phenylpyrimidine is prepared in a volatile
organic solvent like dichloromethane or ethyl acetate.

Acquisition: The analysis is performed on a Gas Chromatograph coupled to a Mass
Spectrometer (GC-MS). A small volume of the sample solution is injected into the GC, where it
is vaporized and separated on a capillary column. The separated components then enter the
mass spectrometer. Electron lonization (El) at 70 eV is a common method for ionization. The
mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
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Workflow for the Spectroscopic Analysis of 2-Chloro-5-phenylpyrimidine.

Proposed Mass Spectrometry Fragmentation Pathway
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Proposed Fragmentation Pathway of 2-Chloro-5-phenylpyrimidine in Mass Spectrometry.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-phenylpyrimidine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268893#2-chloro-5-phenylpyrimidine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1268893?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

